Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1193386-52-5
VCID: VC3258514
InChI: InChI=1S/C15H17ClN2O3/c1-2-20-14(19)10-5-7-18(8-6-10)15-17-12-9-11(16)3-4-13(12)21-15/h3-4,9-10H,2,5-8H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl
Molecular Formula: C15H17ClN2O3
Molecular Weight: 308.76 g/mol

Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate

CAS No.: 1193386-52-5

Cat. No.: VC3258514

Molecular Formula: C15H17ClN2O3

Molecular Weight: 308.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate - 1193386-52-5

Specification

CAS No. 1193386-52-5
Molecular Formula C15H17ClN2O3
Molecular Weight 308.76 g/mol
IUPAC Name ethyl 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C15H17ClN2O3/c1-2-20-14(19)10-5-7-18(8-6-10)15-17-12-9-11(16)3-4-13(12)21-15/h3-4,9-10H,2,5-8H2,1H3
Standard InChI Key UKGWPSXLRJPKIP-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl

Introduction

Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with an ethyl ester and a benzo[d]oxazole moiety, specifically with a chlorine atom at the 5-position of the benzo[d]oxazole ring. The compound's molecular formula is C15H17ClN2O3, and its molecular weight is approximately 308.76 g/mol .

Synthesis

The synthesis of Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate involves several steps, starting with the preparation of the benzo[d]oxazole moiety. This typically involves the reaction of 5-chloro-2-aminophenol with chloroacetyl chloride to form the benzo[d]oxazole ring, followed by its coupling with piperidine-4-carboxylic acid ethyl ester. The specific conditions and reagents used can vary depending on the desired yield and purity .

Comparative Analysis with Similar Compounds

Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate shares structural similarities with other compounds, such as Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate and Ethyl 1-(5-nitrobenzo[d]oxazol-2-yl)piperidine-4-carboxylate. The presence of a chlorine atom in Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate increases its lipophilicity compared to the methyl-substituted analog, potentially affecting its bioavailability and interaction with biological targets .

Data Table: Comparative Features of Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylateC15H17ClN2O3Chlorine substitution increases lipophilicity .
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylateC16H20N2O3Methyl group affects pharmacological profile.
Ethyl 1-(5-nitrobenzo[d]oxazol-2-yl)piperidine-4-carboxylateC15H18N3O5Nitro group enhances reactivity.

Research Findings and Future Directions

While Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate shows promise due to its structural features, detailed studies on its pharmacokinetics, metabolism, and interactions with specific biological targets are necessary. Investigations into its binding affinity to receptors like serotonin and dopamine could elucidate its mechanism of action and potential therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator